molecular formula C15H20F3N B5786979 1-[[2-(Trifluoromethyl)phenyl]methyl]azocane

1-[[2-(Trifluoromethyl)phenyl]methyl]azocane

Cat. No.: B5786979
M. Wt: 271.32 g/mol
InChI Key: AKYIPNSAFOCWOC-UHFFFAOYSA-N
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Description

1-[[2-(Trifluoromethyl)phenyl]methyl]azocane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azocane ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(Trifluoromethyl)phenyl]methyl]azocane typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with azocane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[[2-(Trifluoromethyl)phenyl]methyl]azocane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[2-(Trifluoromethyl)phenyl]methyl]azocane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[2-(Trifluoromethyl)phenyl]methyl]azocane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-(Trifluoromethyl)phenyl]methyl]azocane is unique due to the presence of the azocane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N/c16-15(17,18)14-9-5-4-8-13(14)12-19-10-6-2-1-3-7-11-19/h4-5,8-9H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYIPNSAFOCWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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